N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methoxy-N-[(pyridin-3-yl)methyl]benzamide
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Overview
Description
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methoxy-N-[(pyridin-3-yl)methyl]benzamide is a benzamide derivative that has garnered attention in various fields of research and industry due to its potential therapeutic applications. This compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial, antifungal, antiviral, and antitumor properties .
Preparation Methods
The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methoxy-N-[(pyridin-3-yl)methyl]benzamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting a substituted benzaldehyde with thiourea in the presence of a catalyst such as silica-supported tungstosilisic acid.
Introduction of the methoxy groups: Methoxylation can be performed using methanol and a suitable base under reflux conditions.
Coupling with pyridin-3-ylmethylamine: The final step involves coupling the thiazole derivative with pyridin-3-ylmethylamine using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent.
Industrial production methods may involve optimization of these steps to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methoxy-N-[(pyridin-3-yl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-5 position, using reagents like halogens or nitro compounds.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: The compound has shown promise in modulating biological pathways, making it a candidate for studying cellular processes.
Medicine: It has potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methoxy-N-[(pyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of signaling pathways involved in inflammation, cell proliferation, and apoptosis . Molecular docking studies have shown that the compound can bind to protein receptors, influencing their activity .
Comparison with Similar Compounds
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methoxy-N-[(pyridin-3-yl)methyl]benzamide is unique due to its specific substitution pattern on the thiazole ring and the presence of both methoxy and pyridin-3-ylmethyl groups. Similar compounds include:
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-3-ylmethyl)benzamide: This compound has a methyl group instead of a methoxy group at the 2-position.
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide: This compound has a methyl group at the 3-position instead of the 2-position.
3-(benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives: These compounds feature a quinoline ring instead of a benzamide moiety.
These similar compounds highlight the structural diversity and potential for fine-tuning the biological activities of thiazole derivatives.
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S/c1-28-17-9-5-4-8-16(17)22(27)26(14-15-7-6-12-24-13-15)23-25-20-18(29-2)10-11-19(30-3)21(20)31-23/h4-13H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLKDGYTVPLCKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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